molecular formula C21H14F3N3O B2495345 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477485-60-2

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2495345
CAS No.: 477485-60-2
M. Wt: 381.358
InChI Key: GFSFSBPGVPBBLC-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications.

Mechanism of Action

Target of Action

The primary targets of CHEMBL4288675 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . Identifying these targets will provide insights into the compound’s therapeutic potential and its role in various biochemical processes .

Mode of Action

The mode of action of CHEMBL4288675 involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation .

Biochemical Pathways

CHEMBL4288675 likely affects several biochemical pathways. Understanding these pathways and their downstream effects can shed light on the compound’s role in cellular processes and its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetics of CHEMBL4288675, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties influence the compound’s therapeutic efficacy and safety profile .

Result of Action

The molecular and cellular effects of CHEMBL4288675’s action are key to understanding its therapeutic potential. These effects can provide insights into the compound’s impact on cellular processes and its potential role in disease treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL4288675. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide are largely defined by its interactions with various biomolecules. For instance, it has been found to act as an allosteric activator of human glucokinase . This suggests that the compound may interact with enzymes and other proteins to modulate their activity.

Cellular Effects

Given its role as an allosteric activator of glucokinase , it is likely that it influences cellular metabolism and potentially impacts cell signaling pathways.

Molecular Mechanism

The molecular mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is thought to involve binding interactions with biomolecules, such as enzymes. For example, it has been shown to act as an allosteric activator of glucokinase , suggesting that it may bind to this enzyme and modulate its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzothiazol-2-yl)benzamide
  • N-(1H-1,3-benzimidazol-2-yl)benzamide

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFSBPGVPBBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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